molecular formula C17H20N2O3 B7796304 (S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate

(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate

Cat. No.: B7796304
M. Wt: 300.35 g/mol
InChI Key: AIBWPBUAKCMKNS-UHFFFAOYSA-N
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Description

Compound “(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation, followed by purification.

    Step 3: Final reaction to obtain the target compound, often involving [specific catalysts] and [reaction conditions].

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and high yield. This typically involves:

    Large-scale reactors: for the initial synthesis steps.

    Continuous flow systems: to maintain consistent reaction conditions.

    Advanced purification techniques: to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: Compound “(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [oxidized products].

    Reduction: Can be reduced using [reducing agents] to yield [reduced products].

    Substitution: Participates in substitution reactions with [specific reagents] to form [substituted products].

Common Reagents and Conditions:

    Oxidation: [Oxidizing agent], [temperature], [solvent].

    Reduction: [Reducing agent], [temperature], [solvent].

    Substitution: [Substituting reagent], [catalyst], [temperature].

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific oxidized product], while reduction may produce [specific reduced product].

Scientific Research Applications

Compound “(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Plays a role in biological studies, particularly in understanding [specific biological processes].

    Medicine: Investigated for its potential therapeutic effects in treating [specific medical conditions].

    Industry: Utilized in the production of [specific industrial products] due to its unique chemical properties.

Mechanism of Action

The mechanism by which compound “(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate” exerts its effects involves:

    Molecular Targets: Interacts with [specific molecular targets] to initiate [specific biochemical pathways].

    Pathways Involved: Modulates [specific pathways] leading to [specific effects].

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison:

    Uniqueness: Compound “(S)-3-(1-Methylpyrrolidin-2-yl)pyridine 2-hydroxybenzoate” stands out due to its [specific unique property], which is not observed in similar compounds.

    Applications: While similar compounds are used in [specific applications], compound “this compound” is preferred for [specific reasons].

Properties

IUPAC Name

2-hydroxybenzoic acid;3-(1-methylpyrrolidin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.C7H6O3/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-6-4-2-1-3-5(6)7(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-4,8H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBWPBUAKCMKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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